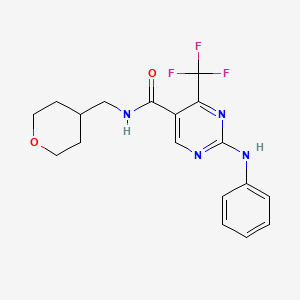![molecular formula C20H20N2O5S B2384230 3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1170117-32-4](/img/structure/B2384230.png)
3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry. Various methods have been developed, but the specifics would depend on the exact structure of the desired compound .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reactivity of thiazole derivatives can vary widely depending on their exact structure. Generally, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For thiazole derivatives, properties such as solubility, melting point, and boiling point can vary widely .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has explored the synthesis and structural characteristics of compounds related to 3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. For instance, studies have focused on the synthesis of oligomers containing hydroxyimino groups and their structure, demonstrating the versatility of these compounds in creating a range of derivatives with potential biological activities (Yukimasa et al., 1977). Additionally, the synthesis and antimicrobial activity of thiazolidine-2,4-dione carboxamide and amino acid derivatives highlight the potential of these compounds in medicinal chemistry, showing weak to moderate antibacterial and antifungal activities (Alhameed et al., 2019).
Crystal Structure and Chiral Separation
The study of crystal structures and chiral separation of spiro compounds, including those related to the chemical structure , provides insights into their conformation, hydrogen bonding, and potential applications in pharmaceuticals as active ingredients or catalysts. These investigations reveal the importance of the polar hydantoin groups in molecule aggregation and the potential for developing surface modifiers to resolve enantiomers, indicating the significance of these compounds in drug development and synthesis (Todorov et al., 2009).
Potential Antioxidant and Anticancer Activities
Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound of interest, has identified compounds with significant antioxidant activity and potential anticancer properties. These studies highlight the compounds' effectiveness against certain cancer cell lines, suggesting a promising avenue for the development of new therapeutic agents (Tumosienė et al., 2020).
Electochemistry in Non-aqueous Media
The electrochemical behavior of related 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been investigated, revealing the potential for synthesizing compounds with specific redox properties. These studies offer insights into the mechanisms of electrolytic oxidation and reduction, contributing to the understanding of the chemical reactivity and potential applications of these compounds in electrochemical sensors or reactors (Abou-Elenien et al., 1991).
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the pharmacokinetics of the compound.
Result of Action
Thiazole derivatives have been associated with diverse biological activities . Depending on the specific targets and mode of action, the compound could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-25-14-7-5-6-13(10-14)16-12-28-19(22-16)21-11-15-17(23)26-20(27-18(15)24)8-3-2-4-9-20/h5-7,10-12H,2-4,8-9H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBUIVVLDCNADX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2384147.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/no-structure.png)
![N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2384149.png)

![3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2384153.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2384155.png)



![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide](/img/structure/B2384164.png)

